![molecular formula C23H26BrN3O3 B11163372 N-{4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163372.png)
N-{4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a butyl chain, and a brominated aromatic ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various catalysts for the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated aromatic compounds and pyrrolidine derivatives. Examples include:
- N-ethyl-N-(3-methylphenyl)-4-bromo-benzamide
- Various indole derivatives with similar biological activities
Uniqueness
N-{4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its brominated aromatic ring and pyrrolidine core make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H26BrN3O3 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
N-[4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl]-1-butyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H26BrN3O3/c1-3-4-11-27-14-17(13-21(27)28)23(30)25-18-7-5-16(6-8-18)22(29)26-19-9-10-20(24)15(2)12-19/h5-10,12,17H,3-4,11,13-14H2,1-2H3,(H,25,30)(H,26,29) |
InChI Key |
VNNOWSHSXCYHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.